

In Vitro Assay Protocols for the JAK3 Inhibitor R-348

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Compound of Interest

Compound Name: *R-348 choline*

Cat. No.: *B610397*

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Introduction

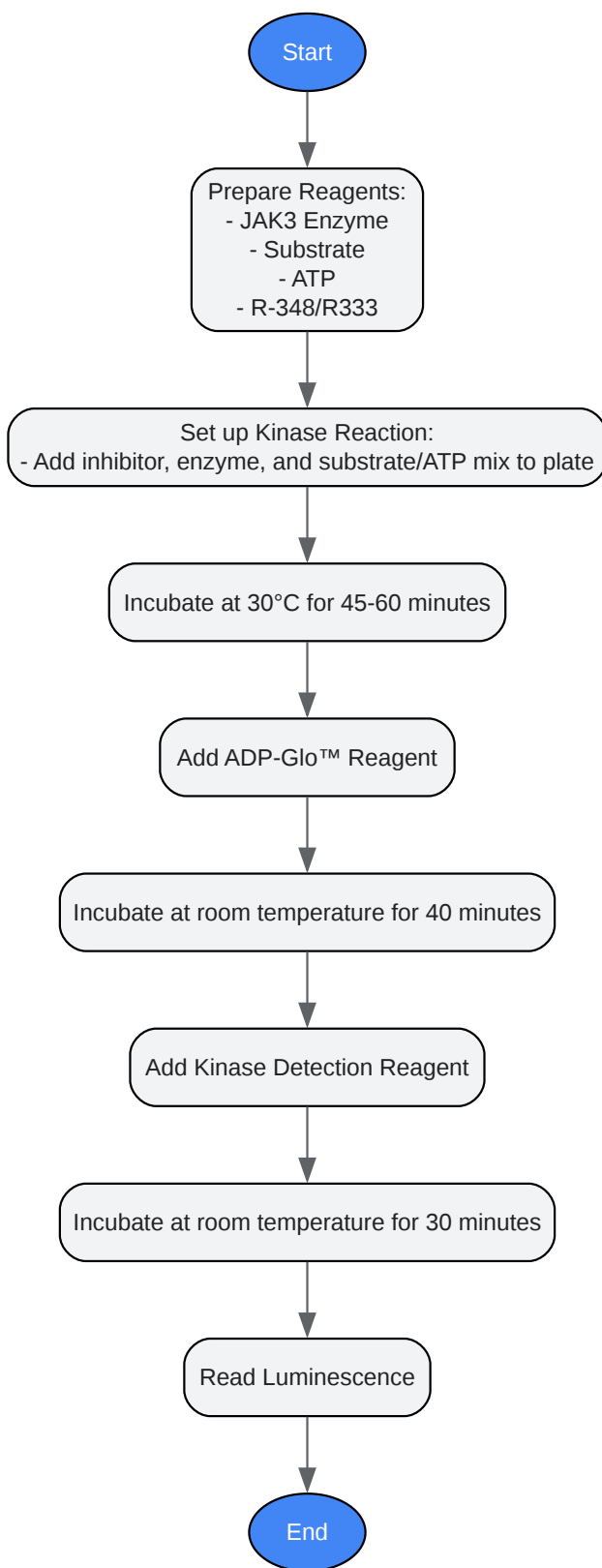
R-348 is a selective inhibitor of Janus tyrosine kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines involved in the immune response.[1] R-348 itself is a prodrug that is converted to its active metabolite, R333.[1] The JAK-STAT signaling cascade is integral to processes such as immunity, cell division, and cell death.[2] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[3][4] Therefore, in vitro assays to determine the potency and selectivity of inhibitors like R-348 are crucial for drug development.

This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of R-348 on JAK3. While specific quantitative data for R-348's IC50 is not readily available in the public domain, this guide offers comprehensive methodologies and data presentation formats.

Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[2]





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- To cite this document: BenchChem. [In Vitro Assay Protocols for the JAK3 Inhibitor R-348]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610397#r-348-choline-in-vitro-assay-protocol>]

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